6-Bromotryptophanarginine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

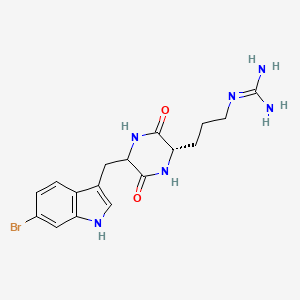

6-Bromotryptophanarginine, also known as this compound, is a useful research compound. Its molecular formula is C17H21BrN6O2 and its molecular weight is 421.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chronic Kidney Disease Research

One of the most significant applications of 6-bromotryptophan is its role as a biomarker in chronic kidney disease (CKD). Research has identified serum levels of 6-bromotryptophan as a consistent risk factor for CKD progression. A study involving the African American Study of Kidney Disease and Hypertension (AASK) and other cohorts demonstrated that lower levels of this metabolite were associated with an increased risk of CKD progression. Specifically, the hazard ratios indicated that for every two-fold increase in 6-bromotryptophan levels, there was a corresponding decrease in the risk of CKD progression (hazard ratio: 0.76 for AASK) .

Table 1: Association of 6-Bromotryptophan Levels with CKD Progression

| Study Cohort | Hazard Ratio (95% CI) | P-value |

|---|---|---|

| AASK | 0.76 (0.64 - 0.91) | <0.0001 |

| BioMe | 0.61 (0.43 - 0.85) | <0.0001 |

| MDRD | 0.52 (0.34 - 0.79) | <0.0001 |

This research suggests that monitoring serum levels of 6-bromotryptophan could provide valuable insights into patient management and treatment strategies for CKD .

Peptide Chemistry and Venom Studies

Another area where 6-bromotryptophan has been studied is in the context of peptide chemistry, particularly within conopeptides derived from marine snails such as Conus imperialis and Conus radiatus. The identification of L-6-bromotryptophan as a post-translational modification in these peptides highlights its significance in understanding venom composition and function . The presence of brominated tryptophan residues can influence the biological activity and stability of these peptides, making them potential candidates for drug development.

Case Study: Conopeptides

- Source: Conus imperialis venom

- Modification: L-6-bromotryptophan identified as a key residue

- Implication: Enhanced biological activity and specificity in pharmacological applications

Therapeutic Potential

Emerging research indicates that brominated compounds like 6-bromotryptophan may have therapeutic potential beyond their role as biomarkers or peptide components. Their unique chemical properties could be exploited in drug design, particularly in developing compounds that target specific biological pathways or diseases.

Potential Applications:

- Drug Development: As a scaffold for designing novel therapeutics.

- Cancer Research: Investigating the effects of bromination on cellular signaling pathways.

- Antimicrobial Activity: Exploring the interaction of brominated compounds with microbial targets.

Eigenschaften

Molekularformel |

C17H21BrN6O2 |

|---|---|

Molekulargewicht |

421.3 g/mol |

IUPAC-Name |

2-[3-[(2S)-5-[(6-bromo-1H-indol-3-yl)methyl]-3,6-dioxopiperazin-2-yl]propyl]guanidine |

InChI |

InChI=1S/C17H21BrN6O2/c18-10-3-4-11-9(8-22-13(11)7-10)6-14-16(26)23-12(15(25)24-14)2-1-5-21-17(19)20/h3-4,7-8,12,14,22H,1-2,5-6H2,(H,23,26)(H,24,25)(H4,19,20,21)/t12-,14?/m0/s1 |

InChI-Schlüssel |

HVWYYWIRLPBRTO-NBFOIZRFSA-N |

Isomerische SMILES |

C1=CC2=C(C=C1Br)NC=C2CC3C(=O)N[C@H](C(=O)N3)CCCN=C(N)N |

Kanonische SMILES |

C1=CC2=C(C=C1Br)NC=C2CC3C(=O)NC(C(=O)N3)CCCN=C(N)N |

Synonyme |

8,9-dihydrobarettin cyclo((6-bromotryptophan)arginine) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.